molecular formula C8H11N3O2 B11792588 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B11792588
M. Wt: 181.19 g/mol
InChI Key: PRJANOYSCMDMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both an oxadiazole and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1,2,4-oxadiazole with a suitable pyrrolidinone derivative under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
  • (5-Ethyl-1,2,4-oxadiazol-3-yl)methyl 4-piperidinylmethyl ether

Uniqueness

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the presence of both an oxadiazole and a pyrrolidinone ring in its structure. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H11N3O2/c1-2-6-10-8(13-11-6)5-3-7(12)9-4-5/h5H,2-4H2,1H3,(H,9,12)

InChI Key

PRJANOYSCMDMES-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)NC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.